molecular formula C8H6ClNO3 B1211178 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one CAS No. 2275-07-2

6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one

Cat. No. B1211178
CAS RN: 2275-07-2
M. Wt: 199.59 g/mol
InChI Key: PYDBIEBVVJRJRV-UHFFFAOYSA-N
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Description

6-chloro-3-(hydroxymethyl)benzoxazolin-2-one is an organochlorine compound, a carbamate ester and a member of 1,3-benzoxazoles.

Scientific Research Applications

Dopaminergic Activity

Research has explored the dopaminergic activity of derivatives of benzoxazoles, including those similar to 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one. For instance, a study synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists for dopamine receptors. These compounds showed evidence of both central and peripheral dopaminergic activity (Pfeiffer et al., 1982).

Antimicrobial and Cytotoxic Properties

Another study focused on the synthesis of 1,3-benzoxazol-2(3H)-one derivatives, including those related to 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one. These derivatives were tested for their antimicrobial activity against various bacteria and yeasts, as well as for cytotoxic properties in different cell lines (Krawiecka et al., 2013).

Lipophilicity Study

A study on the lipophilicity of 1,3-benzoxazol-2(3H)-one derivatives, which would include compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, was conducted. This study used reversed-phase thin-layer chromatography to understand the lipophilicity of these compounds, providing insights into their chemical behavior (Skibiński et al., 2011).

Quorum Sensing Inhibition

Research on 1,3-benzoxazol-2(3H)-one derivatives also explored their potential as quorum sensing inhibitors (QSIs). These compounds, including 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, were found to inhibit the quorum sensing system in specific bacterial strains, suggesting potential applications in treating bacterial infections (Miandji et al., 2012).

Crystal Structure Analysis

A study analyzed the crystal structures of biologically active benzoxazole derivatives. This research is relevant as it provides detailed information on the molecular geometry of compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one, which is crucial for understanding their biological activities (Glamočlija et al., 2020).

Synthesis Techniques

The efficient synthesis of benzoxazole derivatives has been an area of research as well. A study described a simple synthesis of 2(3H)-benzoxazolones, which would include methods relevant to synthesizing compounds like 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one (Maleski et al., 1991).

properties

CAS RN

2275-07-2

Product Name

6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6ClNO3/c9-5-1-2-6-7(3-5)13-8(12)10(6)4-11/h1-3,11H,4H2

InChI Key

PYDBIEBVVJRJRV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CO

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CO

Other CAS RN

2275-07-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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